molecular formula C₂₇H₄₄O₃ B1145656 (25R)-7alpha,26-dihydroxycholest-4-en-3-one CAS No. 192187-67-0

(25R)-7alpha,26-dihydroxycholest-4-en-3-one

Cat. No.: B1145656
CAS No.: 192187-67-0
M. Wt: 416.64
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-7alpha,26-dihydroxycholest-4-en-3-one is a sterol derivative with significant biological and chemical importance This compound is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 7alpha and 26 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-7alpha,26-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method involves the hydroxylation of cholesterol at specific positions using enzymatic or chemical catalysts. For instance, the use of mitochondrial P-450 enzymes has been reported to hydroxylate cholesterol at the 26 position . Additionally, chemical synthesis methods may involve the use of reagents such as chromium trioxide (CrO3) and dimethylpyrazole for controlled oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods leverage the natural metabolic pathways of microorganisms to introduce hydroxyl groups at the desired positions on the cholesterol molecule.

Chemical Reactions Analysis

Types of Reactions

(25R)-7alpha,26-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the hydroxyl groups or to convert the compound into other sterol derivatives.

    Substitution: Substitution reactions may involve replacing one of the hydroxyl groups with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Enzymes such as P-450, chemical catalysts like dimethylpyrazole

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

(25R)-7alpha,26-dihydroxycholest-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (25R)-7alpha,26-dihydroxycholest-4-en-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It also affects DNA synthesis and may influence the activity of enzymes such as HMG-CoA reductase. These interactions contribute to its regulatory effects on cholesterol metabolism and its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(25R)-7alpha,26-dihydroxycholest-4-en-3-one is unique due to its dual hydroxylation at both the 7alpha and 26 positions, which imparts distinct chemical and biological properties. This dual hydroxylation allows it to participate in specific metabolic pathways and regulatory mechanisms that are not shared by other similar compounds.

Properties

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVJJWIEXCECB-OICBIKJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
Reactant of Route 2
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
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Reactant of Route 6
(25R)-7alpha,26-dihydroxycholest-4-en-3-one

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